molecular formula C16H14N4OS B2519446 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034306-69-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2519446
CAS No.: 2034306-69-7
M. Wt: 310.38
InChI Key: ZRGFPMIHJHTEPA-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiophene-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. One possible route could include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Thiophene-Substituted Phenyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene-substituted phenyl group to the triazole-azetidine core.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The triazole and thiophene rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and azetidine rings are often explored for their antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(furan-2-yl)phenyl)methanone

Uniqueness

The presence of the thiophene ring in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone may confer unique electronic properties and potential biological activities compared to similar compounds with different substituents.

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(19-10-14(11-19)20-8-7-17-18-20)13-5-3-12(4-6-13)15-2-1-9-22-15/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFPMIHJHTEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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